4-Ethyl-1,3-thiazole-5-carboxylic acid
CAS No.: 126889-07-4
Cat. No.: VC21171626
Molecular Formula: C6H7NO2S
Molecular Weight: 157.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 126889-07-4 |
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Molecular Formula | C6H7NO2S |
Molecular Weight | 157.19 g/mol |
IUPAC Name | 4-ethyl-1,3-thiazole-5-carboxylic acid |
Standard InChI | InChI=1S/C6H7NO2S/c1-2-4-5(6(8)9)10-3-7-4/h3H,2H2,1H3,(H,8,9) |
Standard InChI Key | JUJNNKYDFBHNOW-UHFFFAOYSA-N |
SMILES | CCC1=C(SC=N1)C(=O)O |
Canonical SMILES | CCC1=C(SC=N1)C(=O)O |
Introduction
Case Studies
A study evaluating the efficacy of various derivatives of thiazole compounds found that specific substitutions on the thiazole ring could significantly enhance activity against bacterial strains such as Staphylococcus epidermidis. Some derivatives showed up to eight times greater activity compared to standard antibiotics like nitrofurantoin.
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Preparation Methods
Synthetic Routes
The synthesis of 4-Ethyl-1,3-thiazole-5-carboxylic acid typically involves cyclization reactions with appropriate precursors. A common method includes the reaction of ethyl isocyanoacetate with α-oxodithioesters in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in ethanol.
Industrial Production
For industrial applications, production methods are optimized for large-scale synthesis, often utilizing continuous flow reactors and automated systems to ensure high yield and purity.
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Pharmacokinetics and Toxicology
Pharmacokinetics
The pharmacokinetic profile of 4-Ethyl-1,3-thiazole-5-carboxylic acid suggests good absorption due to its lipophilicity, which may facilitate its distribution within biological systems.
Toxicology
Preliminary assessments indicate a low toxicity profile for this compound, making it a promising candidate for therapeutic applications against resistant bacterial strains.
4-Ethyl-1,3-thiazole-5-carboxylic acid represents a significant area of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Ongoing research into its mechanisms of action and efficacy against resistant pathogens will be crucial for developing new antimicrobial agents based on this compound.
Further studies are warranted to explore its full potential in clinical settings and to evaluate its safety and effectiveness in treating various infections caused by antibiotic-resistant organisms.
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